molecular formula C20H22N2O5S B11696310 Ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate

Ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate

Cat. No.: B11696310
M. Wt: 402.5 g/mol
InChI Key: CNTTZDCQXCNNOT-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This specific compound is characterized by its unique structure, which includes a benzamido group, a morpholine ring, and an ethyl ester functional group.

Preparation Methods

The synthesis of ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. Industrial production methods may utilize these reactions under optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzamido and morpholine groups may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s reactivity and biological activity .

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-benzamido-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-3-27-20(25)15-13(2)16(19(24)22-9-11-26-12-10-22)28-18(15)21-17(23)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,21,23)

InChI Key

CNTTZDCQXCNNOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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